molecular formula C14H13N3O4S2 B3011747 methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate CAS No. 895104-50-4

methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate

Cat. No.: B3011747
CAS No.: 895104-50-4
M. Wt: 351.4
InChI Key: UIZDBSNTFNXSDX-UHFFFAOYSA-N
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Description

Methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Anti-Microbial Activities

A study by Ahmad et al. (2011) demonstrates the use of a related compound in the synthesis of anti-microbial agents. The researchers used microwave-assisted synthesis techniques to create derivatives with moderate to significant anti-microbial activities, particularly against bacterial and fungal infections. This suggests potential applications of similar compounds in developing new antimicrobial drugs (Ahmad et al., 2011).

Synthesis of Tetrahydro-1,4-Thiazin-3-one Dioxides

Takahashi and Yuda (1996) utilized a compound structurally related to methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate to synthesize 5-phenyl-2,3,5,6–4H-tetrahydro-1,4-thiazin-3-one (2) and its derivatives. These compounds could be useful in exploring new chemical properties and reactions, potentially leading to novel applications in medicinal chemistry (Takahashi & Yuda, 1996).

Anti-HIV Agent Research

In a study by Mizuhara et al. (2012), derivatives of pyrimido[1,2-c][1,3]benzothiazin, closely related to the queried compound, were investigated for their potential as anti-HIV agents. The research focused on structure-activity relationships to develop more potent anti-HIV drugs. This indicates the relevance of similar compounds in antiviral drug discovery, particularly in the context of HIV treatment (Mizuhara et al., 2012).

Exploration in Heterocyclic Chemistry

Research by Toplak et al. (1999) employed a similar compound in the synthesis of various heterocyclic systems, indicating its utility in exploring new chemical entities in heterocyclic chemistry. These developments could have implications in pharmaceutical research and development (Toplak et al., 1999).

Inhibitors of 15-Lipoxygenase

A study by Asghari et al. (2016) synthesized derivatives of a related compound and evaluated them as potential inhibitors of 15-lipoxygenase. The findings suggest that compounds in this class could be explored for their therapeutic potential in diseases where 15-lipoxygenase plays a role (Asghari et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various scientific research areas. Given its unique structure and properties, it could be a subject of interest for studies related to biological activity and therapeutic applications .

Properties

IUPAC Name

methyl 2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-17-10-6-4-3-5-9(10)13-11(23(17,19)20)7-15-14(16-13)22-8-12(18)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZDBSNTFNXSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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